

# 2-(tert-Butoxy)pyridine CAS number 83766-88-5

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## Compound of Interest

Compound Name: 2-(tert-Butoxy)pyridine

Cat. No.: B2421440

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An In-depth Technical Guide to **2-(tert-Butoxy)pyridine**: Synthesis, Reactivity, and Applications in Modern Chemistry

## Introduction

**2-(tert-Butoxy)pyridine** (CAS No. 83766-88-5) has emerged as a versatile and highly valuable building block in contemporary organic synthesis. As a substituted pyridine, it belongs to a class of heterocyclic compounds that are ubiquitous in pharmaceuticals, agrochemicals, and materials science.<sup>[1]</sup> The strategic placement of a bulky tert-butoxy ether group at the 2-position of the pyridine ring imparts a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, key reactivity patterns—most notably its role in directed ortho-metallation and as a tert-butylation agent—and its strategic application in the construction of complex molecular architectures.

## Physicochemical Properties

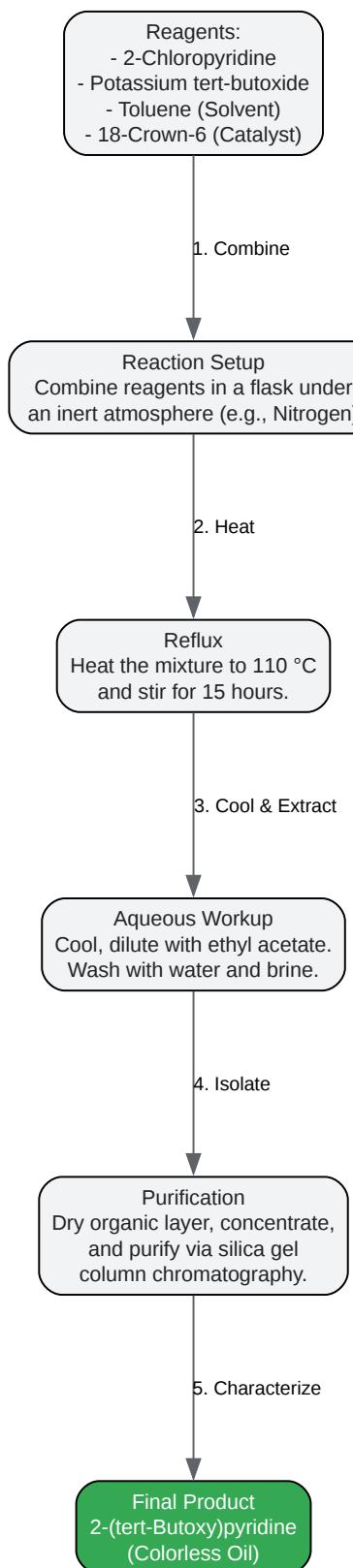
**2-(tert-Butoxy)pyridine** is a colorless to light yellow liquid under standard conditions.<sup>[2]</sup> Its key physical and chemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	83766-88-5	[3]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO	[3][4]
Molecular Weight	151.21 g/mol	[3][4]
Physical Form	Clear liquid	[2][5]
Boiling Point	88 °C at 100 mmHg	[2][6]
Density	~0.967 g/cm <sup>3</sup> (Predicted)	[2]
Refractive Index	1.4840 to 1.4880	[2][5]
pKa	4.25 ± 0.12 (Predicted)	[2][5]
InChI Key	IVMMIUODXRECHX- UHFFFAOYSA-N	

## Synthesis of 2-(tert-Butoxy)pyridine

The most common and reliable synthesis of **2-(tert-butoxy)pyridine** involves a nucleophilic aromatic substitution (SNAr) reaction. This method utilizes an inexpensive and readily available starting material, 2-chloropyridine, and a strong, sterically hindered base, potassium tert-butoxide.

The causality behind this choice of reagents is critical. Potassium tert-butoxide serves as both the nucleophile (providing the tert-butoxy group) and a strong base. The reaction is typically performed in a non-polar solvent like toluene. To overcome the low solubility of the potassium salt and accelerate the reaction, a phase-transfer catalyst such as 18-crown-6 is often employed.<sup>[6]</sup> The crown ether effectively sequesters the potassium cation, liberating a more "naked" and highly reactive tert-butoxide anion, which can then efficiently attack the electron-deficient carbon at the 2-position of the pyridine ring.



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*General workflow for the synthesis of **2-(tert-butoxy)pyridine**.*

## Detailed Experimental Protocol: Synthesis

- Reaction Setup: To a solution of 2-chloropyridine (5 g, 44.04 mmol) in toluene (100 mL), add potassium tert-butoxide (9.88 g, 88.07 mmol) and 18-crown-6 (0.58 g, 2.20 mmol).[6]
- Heating: The reaction mixture is heated to reflux at 110 °C and stirred vigorously for approximately 15 hours. The progress of the reaction can be monitored by TLC or GC-MS.
- Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate (200 mL). The organic solution is then washed sequentially with water (150 mL) and saturated brine (150 mL) to remove unreacted potassium tert-butoxide and the crown ether.[6]
- Isolation and Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (gradient elution with ethyl acetate/hexane) to yield pure **2-(tert-butoxy)pyridine** as a colorless oil.[6]
- Characterization: The product structure is confirmed using standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and high-resolution mass spectrometry (HRMS).[6]

## Key Reactivity and Strategic Applications

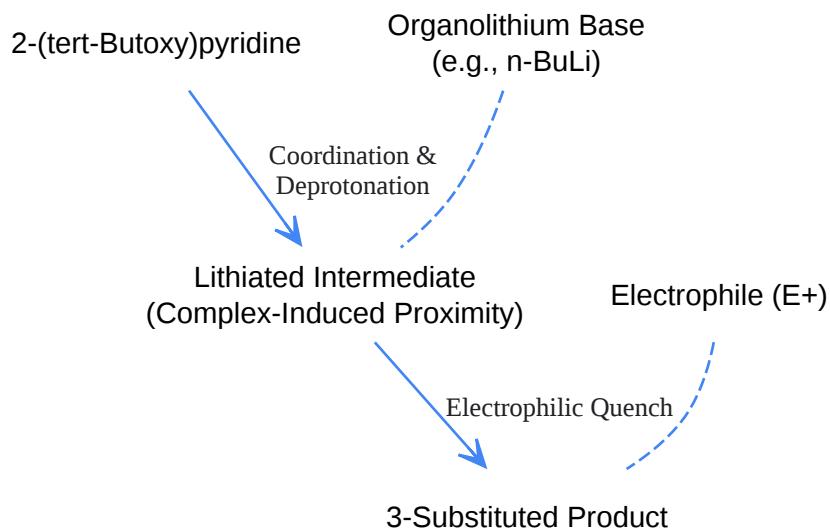
The synthetic utility of **2-(tert-butoxy)pyridine** stems from the unique influence of the tert-butoxy group on the reactivity of the pyridine ring.

### Directed ortho-Metalation (DoM)

A cornerstone of its application is its function as an excellent directed metalation group (DMG). [7] The oxygen atom of the ether, being a Lewis base, can coordinate to a Lewis acidic organolithium base (e.g., n-BuLi, s-BuLi).[7][8][9] This coordination pre-positions the base in close proximity to the C3 proton (ortho to the ether), dramatically increasing its acidity and facilitating regioselective deprotonation. This process generates a 3-lithiated pyridine species in situ, which can then be quenched with a wide variety of electrophiles to introduce functionality exclusively at the 3-position.

This method provides a powerful and predictable way to synthesize 2,3-disubstituted pyridines, overcoming the regioselectivity challenges often encountered with standard electrophilic

aromatic substitution reactions on pyridine rings.[10]



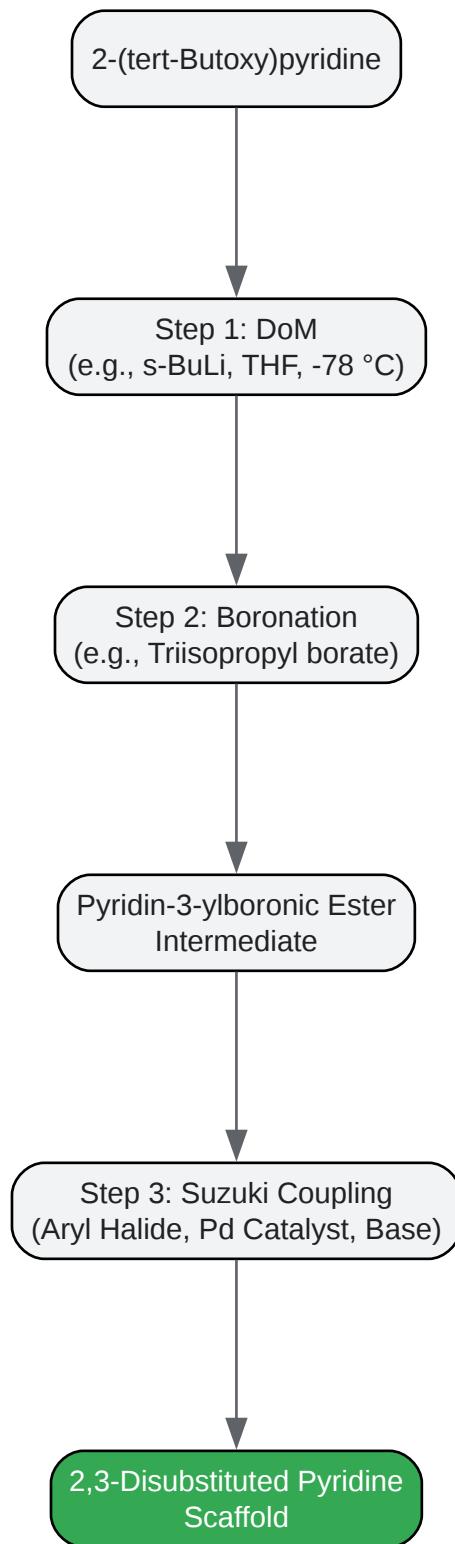
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*Conceptual pathway for Directed ortho-Metalation (DoM).*

## Application in Suzuki-Miyaura Cross-Coupling

While **2-(tert-butoxy)pyridine** itself is not a direct partner in standard cross-coupling, its role as a DoM precursor is instrumental. The 3-lithiated intermediate generated via DoM can be converted into a more stable organometallic reagent suitable for transition-metal-catalyzed reactions, such as an organoborane (via reaction with a borate ester) or an organostannane.

This two-step sequence (DoM followed by transmetalation) provides access to 2-(tert-butoxy)pyridin-3-ylboronic esters, which are versatile nucleophiles in Suzuki-Miyaura cross-coupling reactions.[11] This powerful C-C bond-forming reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 3-position, a critical transformation for building the complex scaffolds required in drug discovery.[12][13][14]



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*Synthetic sequence from **2-(tert-butoxy)pyridine** to a biaryl scaffold.*

## Mild and Practical tert-Butylation Reagent

Beyond its role in C-H functionalization, **2-(tert-butoxy)pyridine** serves as an efficient reagent for the protection of carboxylic acids as tert-butyl esters.<sup>[15]</sup> When activated with a Lewis acid, such as boron trifluoride diethyl etherate ( $\text{BF}_3\cdot\text{OEt}_2$ ), it acts as a practical tert-butyl cation equivalent.

This method offers significant advantages over traditional esterification protocols that often require harsh acids (e.g.,  $\text{H}_2\text{SO}_4$ ) or the use of hazardous, flammable gases like isobutylene.<sup>[15]</sup> The reaction proceeds under mild conditions, is fast, and provides high yields for a wide range of substrates, including those with sensitive functional groups. This makes it a highly valuable tool for protecting group strategies in multi-step synthesis.<sup>[15]</sup>

## Detailed Experimental Protocol: tert-Butyl Ester Formation

- Setup: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., dichloromethane).
- Addition of Reagents: Add **2-(tert-butoxy)pyridine** (1.5 mmol) to the solution, followed by the slow addition of boron trifluoride diethyl etherate ( $\text{BF}_3\cdot\text{OEt}_2$ ) (1.5 mmol) at room temperature.
- Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.
- Workup and Isolation: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The crude product can then be purified by column chromatography.

## Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling **2-(tert-butoxy)pyridine**.

- GHS Pictogram: GHS07 (Exclamation mark)

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Storage: Store in a well-sealed container under an inert atmosphere at room temperature.[\[2\]](#)  
[\[5\]](#)

## Conclusion

**2-(tert-Butoxy)pyridine** is far more than a simple pyridine derivative; it is a sophisticated synthetic tool that provides chemists with predictable and high-yielding pathways for the functionalization of the pyridine core. Its ability to act as a robust directed ortho-metallation group unlocks access to 2,3-disubstituted pyridines, which are prevalent motifs in pharmacologically active compounds. Furthermore, its application as a mild tert-butylation agent adds another layer of utility. For researchers in drug discovery and synthetic chemistry, a thorough understanding of the reactivity and handling of **2-(tert-butoxy)pyridine** is essential for the efficient construction of novel and complex molecular targets.

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